1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and catalysts like potassium carbonate or sodium hydride . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The oxadiazole and imidazo rings play a crucial role in binding to these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine include other heterocyclic compounds with oxadiazole, imidazo, and naphthyridine rings. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one: Exhibits anticancer and cisplatin sensitization activities.
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H12F6N6O |
---|---|
Molecular Weight |
430.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-[8-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl]methanamine |
InChI |
InChI=1S/C17H12F6N6O/c1-28(2)5-8-3-12-25-10(15-27-24-7-30-15)6-29(12)14-13(8)9(16(18,19)20)4-11(26-14)17(21,22)23/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
NCNPBKNPFZZKQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4 |
Origin of Product |
United States |
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